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Compound of Interest

Compound Name: 4-Nonylphenylboronic acid

Cat. No.: B1662982 Get Quote

For researchers, scientists, and professionals in drug development, a profound understanding

of the structural and electronic properties of molecular entities is paramount. 4-
Nonylphenylboronic acid, a compound of interest in medicinal chemistry, and its derivatives

offer a versatile scaffold for various applications.[1] This guide provides an in-depth

spectroscopic comparison of 4-Nonylphenylboronic acid and its common derivatives,

primarily focusing on boronate esters. By examining the nuances in their Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-

Visible (UV-Vis) spectra, we aim to equip researchers with the foundational knowledge to

characterize and differentiate these valuable compounds.

Introduction to 4-Nonylphenylboronic Acid
4-Nonylphenylboronic acid is an organic compound featuring a phenyl ring substituted with a

nonyl group and a boronic acid moiety [-B(OH)₂]. The long alkyl chain imparts significant

lipophilicity, while the boronic acid group is a versatile functional handle for various chemical

transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, the

boronic acid's ability to reversibly form esters with diols makes it a valuable component in the

design of sensors and drug delivery systems.
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A comprehensive analysis of any molecule requires a suite of spectroscopic techniques. Each

method provides a unique piece of the structural puzzle, and when combined, they offer a

detailed picture of the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. For boronic acids and their derivatives, ¹H, ¹³C, and ¹¹B NMR are all

highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Nonylphenylboronic acid is characterized by signals

corresponding to the aromatic protons and the aliphatic protons of the nonyl chain.

Aromatic Region (δ 7.0-8.0 ppm): The protons on the phenyl ring typically appear as a set of

doublets, characteristic of a 1,4-disubstituted benzene ring.

Aliphatic Region (δ 0.8-2.7 ppm): The nonyl chain gives rise to a series of overlapping

multiplets. The terminal methyl group (CH₃) will appear as a triplet around δ 0.8-0.9 ppm.

The methylene group (CH₂) adjacent to the aromatic ring will be a triplet at a more downfield

position (around δ 2.6 ppm) due to the deshielding effect of the phenyl ring.

Boronic Acid Protons (B(OH)₂): The hydroxyl protons of the boronic acid group often appear

as a broad singlet. Its chemical shift can be highly variable and is dependent on

concentration, solvent, and temperature due to hydrogen bonding and exchange. In some

cases, this peak may not be observed at all.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Carbons (δ 120-150 ppm): The spectrum will show distinct signals for the

substituted and unsubstituted carbons of the phenyl ring. The carbon atom attached to the

boron atom (ipso-carbon) often exhibits a broad signal or may not be detected due to

quadrupolar relaxation of the adjacent boron nucleus.
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Aliphatic Carbons (δ 14-35 ppm): The nine carbons of the nonyl chain will give rise to a

series of signals in the upfield region of the spectrum.

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for studying boronic acids and their derivatives as it directly

probes the boron nucleus.

4-Nonylphenylboronic Acid: The ¹¹B NMR spectrum of a phenylboronic acid typically

shows a broad signal in the range of δ 28-33 ppm, corresponding to a trigonal planar (sp²

hybridized) boron atom.[2][3]

Boronate Esters: Upon esterification with a diol (e.g., pinacol), the hybridization of the boron

atom changes to tetrahedral (sp³), resulting in a significant upfield shift in the ¹¹B NMR

spectrum to the δ 5-15 ppm region.[4][5] This clear distinction makes ¹¹B NMR an excellent

tool for monitoring the formation of boronate esters.

Table 1: Comparative NMR Data for 4-Nonylphenylboronic Acid and a Representative

Derivative (Pinacol Ester)
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Compound
Spectroscopic

Feature

¹H NMR (δ

ppm)

¹³C NMR (δ

ppm)

¹¹B NMR (δ

ppm)

4-

Nonylphenylboro

nic Acid

Aromatic Protons ~7.7 (d), ~7.2 (d)
~145, ~135,

~128, ~127
~30 (broad)

Aliphatic Protons

~2.6 (t), ~1.6

(m), ~1.3 (m),

~0.9 (t)

~35, ~32, ~31,

~29, ~23, ~14

B(OH)₂ Protons
Variable, broad

singlet

4-

Nonylphenylboro

nic Acid Pinacol

Ester

Aromatic Protons ~7.7 (d), ~7.2 (d)
~145, ~135,

~128, ~127
~8-12

Aliphatic Protons

~2.6 (t), ~1.6

(m), ~1.3 (m),

~0.9 (t)

~35, ~32, ~31,

~29, ~23, ~14

Pinacol Protons ~1.3 (s, 12H) ~84, ~25

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.

O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the O-H stretching vibrations of the boronic acid group, often involved in

intermolecular hydrogen bonding.[5][6]

B-O Stretch: A strong absorption band around 1330-1380 cm⁻¹ is attributed to the

asymmetric B-O stretching vibration.[7]

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are

typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the
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1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H

stretching vibrations of the nonyl group.

Upon conversion to a boronate ester, the broad O-H stretching band will disappear, and the B-

O stretching frequency may shift, providing clear evidence of the reaction.

Table 2: Key FT-IR Absorptions for 4-Nonylphenylboronic Acid and its Boronate Ester

Derivatives

Vibrational Mode
4-Nonylphenylboronic Acid

(cm⁻¹)

4-Nonylphenylboronate

Ester (cm⁻¹)

O-H Stretch 3200-3600 (broad, strong) Absent

Aromatic C-H Stretch ~3030 ~3030

Aliphatic C-H Stretch 2850-2960 2850-2960

Aromatic C=C Stretch ~1600, ~1480 ~1600, ~1480

B-O Stretch ~1350 Shifted, may be more complex

B-C Stretch ~1080 ~1080

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition.

Molecular Ion Peak ([M]⁺): In electron ionization (EI) mass spectrometry, the molecular ion

peak for 4-Nonylphenylboronic acid would be expected at its molecular weight. However,

boronic acids can be prone to dehydration to form boroxines (cyclic trimers), which can

complicate the spectrum.

Fragmentation Pattern: Common fragmentation pathways for alkylphenyl compounds involve

cleavage of the alkyl chain.[8][9] For 4-Nonylphenylboronic acid, characteristic fragments
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would arise from the loss of the nonyl chain and fragmentation of the boronic acid moiety. In

electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ is often

observed.[10]

Derivatization to a boronate ester, such as the pinacol ester, results in a predictable increase in

the molecular weight, which is readily observed in the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Phenylboronic acids and their derivatives typically exhibit absorption maxima in the UV region.

π → π* Transitions: The absorption bands are primarily due to π → π* transitions within the

aromatic ring. The position of the absorption maximum (λmax) can be influenced by

substituents on the phenyl ring. The nonyl group, being an alkyl group, has a minimal effect

on the λmax compared to unsubstituted phenylboronic acid.

Effect of Derivatization: The formation of a boronate ester can cause a slight shift in the

λmax due to changes in the electronic environment around the boron atom and its interaction

with the phenyl π-system. The extent of this shift depends on the nature of the diol used for

esterification.

Experimental Protocols
General Considerations for NMR Sample Preparation of Boronic Acids: Boronic acids have a

tendency to form cyclic anhydride trimers (boroxines), which can lead to complex and

broadened NMR spectra. To obtain clean spectra of the monomeric boronic acid, the following

should be considered:

Solvent Choice: Using a coordinating solvent like DMSO-d₆ or methanol-d₄ can help to break

up the boroxine trimers.

Concentration: Running the NMR at a lower concentration can also favor the monomeric

form.

Protocol 1: ¹¹B NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the boronic acid or boronate ester

in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrument Setup:

Spectrometer: A multinuclear NMR spectrometer operating at a ¹¹B frequency of, for

example, 128 MHz.

Reference: A sealed capillary containing BF₃·OEt₂ in the same solvent can be used as an

external reference (δ = 0.0 ppm).

Parameters: A spectral width appropriate for boron compounds (e.g., -50 to 50 ppm). A

sufficient number of scans (e.g., 1024) should be acquired to obtain a good signal-to-noise

ratio, especially given the broad nature of the signals.

Data Processing: Apply an appropriate line broadening factor to improve the signal-to-noise

ratio of the potentially broad boron signal.

Protocol 2: FT-IR Spectroscopy (ATR)

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Spectrometer: A standard FT-IR spectrometer.

Accessory: ATR accessory.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then,

acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the final absorbance or transmittance

spectrum.

Visualizing the Spectroscopic Workflow
Caption: Workflow for the spectroscopic comparison of 4-Nonylphenylboronic acid and its

derivatives.

Conclusion
The spectroscopic characterization of 4-Nonylphenylboronic acid and its derivatives is a

critical step in their synthesis and application. This guide has outlined the key spectroscopic

features observable by NMR, FT-IR, MS, and UV-Vis. The most significant and diagnostically

useful changes are observed in ¹¹B NMR and FT-IR spectroscopy upon derivatization of the

boronic acid to a boronate ester. A thorough understanding of these spectroscopic techniques

and their application provides researchers with the necessary tools to confidently identify,

characterize, and utilize these versatile molecules in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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